(E)-[(4-chlorophenyl)methoxy][4-(6-chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-ylidene]amine
Overview
Description
The compound is an organic molecule with multiple functional groups, including a methoxy group, a butan-2-ylidene group, and multiple chloropyridinyl groups. These groups suggest that the compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information on the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the chloropyridinyl and methoxy groups. These groups are electron-withdrawing, which could make the compound susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of polar groups can affect the compound’s solubility in different solvents, and the presence of aromatic rings can affect its UV/Vis absorption spectrum .Scientific Research Applications
Crystal and Molecular Structure Analysis
The compound has been studied for its crystal and molecular structure. Lakshminarayana et al. (2009) analyzed its structure using X-ray diffraction (XRD), revealing its crystallization in the monoclinic space group with specific cell parameters. This study contributes to understanding the compound's physical and chemical properties, relevant for various applications in materials science and molecular engineering (Lakshminarayana et al., 2009).
Synthesis and Molecular Docking for Anticancer and Antimicrobial Agents
Katariya et al. (2021) conducted a study involving the synthesis of novel biologically potent heterocyclic compounds, including those with structures similar to (E)-[(4-chlorophenyl)methoxy][4-(6-chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-ylidene]amine. These compounds demonstrated significant anticancer and antimicrobial activities, suggesting potential applications in pharmaceutical development (Katariya et al., 2021).
Antiproliferative Effects in Cancer Cells
Carrasco-Gomez et al. (2014) synthesized a series of vanillin-derived compounds, including derivatives of this compound. They discovered that some of these compounds inhibited cancer cell proliferation and induced apoptosis in HeLa cells, indicating potential applications in cancer therapy (Carrasco-Gomez et al., 2014).
Inhibitory Effects on Monoamine Oxidase-B
Ding and Silverman (1993) found that certain derivatives of this compound are potent time-dependent irreversible inactivators of monoamine oxidase B (MAO-B). This suggests potential applications in neurological and psychiatric disorders where MAO-B inhibition is beneficial (Ding & Silverman, 1993).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-4-(6-chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl3N3O/c1-15(28-29-14-16-2-6-20(23)7-3-16)19(10-17-4-8-21(24)26-12-17)11-18-5-9-22(25)27-13-18/h2-9,12-13,19H,10-11,14H2,1H3/b28-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCILYFNQNVAEI-RWPZCVJISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=C(C=C1)Cl)C(CC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=CC=C(C=C1)Cl)/C(CC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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